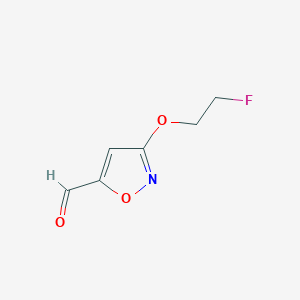

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO3 |

|---|---|

Molecular Weight |

159.11 g/mol |

IUPAC Name |

3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C6H6FNO3/c7-1-2-10-6-3-5(4-9)11-8-6/h3-4H,1-2H2 |

InChI Key |

RQBNYMOGSVQSLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1OCCF)C=O |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR, NOESY)

No published studies containing ¹H, ¹³C, ¹⁹F, or 2D NMR spectroscopic data for 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde were identified.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns (e.g., ESI-MS)

Information regarding the mass spectrometry analysis, including molecular mass and fragmentation patterns, for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No specific IR spectroscopic data detailing the characteristic functional group absorptions for this compound has been reported.

X-ray Crystallography for Definitive Molecular Structure Determination

A search for crystallographic data did not yield any results, indicating that the definitive molecular structure of this compound has not been determined by X-ray crystallography.

Other Advanced Spectroscopic Methodologies

No records of other advanced spectroscopic methodologies being applied to the characterization of this compound were found.

Computational and Mechanistic Investigations

Strategic Applications As a Synthetic Building Block

Role in the Construction of Architecturally Complex Organic Molecules

The isoxazole (B147169) ring is a well-established structural motif in organic synthesis, and its derivatives are key intermediates in the construction of more complex molecular frameworks. nih.govnih.gov The aldehyde functionality at the 5-position of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde serves as a versatile handle for a wide array of chemical transformations. This allows for the elaboration of the isoxazole core into more intricate structures.

The reactivity of the aldehyde group enables its participation in various carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules. These reactions can be used to introduce new stereocenters and build up molecular complexity in a controlled manner. The stability of the isoxazole ring under many reaction conditions makes it an ideal scaffold to carry forward through multi-step synthetic sequences.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Wittig Reaction | Phosphonium ylide | Isoxazole-containing alkene |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Aldol Condensation | Ketone or aldehyde with base | α,β-Unsaturated carbonyl |

| Reductive Amination | Amine, reducing agent | Substituted amine |

| Knoevenagel Condensation | Active methylene compound | Substituted alkene |

Utilization in Pharmacophore Design and Scaffold Development

The isoxazole nucleus is a recognized pharmacophore present in numerous biologically active compounds and approved drugs. researchgate.netfrontiersin.orgijpca.org Its ability to participate in hydrogen bonding and dipole-dipole interactions, coupled with its metabolic stability, makes it an attractive scaffold in drug design. The title compound, this compound, can be utilized as a starting point for the development of novel pharmacophores and molecular scaffolds.

The fluoroethoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The aldehyde group provides a convenient attachment point for various functional groups, allowing for the exploration of chemical space and the optimization of biological activity. By modifying the aldehyde, medicinal chemists can introduce different substituents to probe interactions with biological targets. The combination of the isoxazole ring, the fluoroethoxy side chain, and the versatile aldehyde group makes this compound a valuable tool in the design and synthesis of new therapeutic agents. nih.govchemimpex.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The derivatization of a lead compound is a key step in this process. This compound is an excellent candidate for such studies due to the reactivity of its aldehyde group.

A variety of derivatives can be readily synthesized from the aldehyde, allowing for systematic modifications of the molecule's structure. For instance, a library of imines, oximes, or hydrazones can be prepared to explore the impact of different substituents on biological activity. researchgate.netresearchgate.netscilit.com These studies can provide valuable insights into the key structural features required for a desired biological effect and can guide the design of more potent and selective compounds. The isoxazole core provides a rigid framework, ensuring that the conformational changes upon derivatization are localized to the modified portion of the molecule.

Table 2: Illustrative Derivatization of the Aldehyde Group for SAR Studies

| Derivative Class | Reactant | General Structure of Product |

| Imines (Schiff bases) | Primary amines (R-NH₂) | Isoxazole-CH=N-R |

| Hydrazones | Hydrazine derivatives (R-NH-NH₂) | Isoxazole-CH=N-NH-R |

| Oximes | Hydroxylamine (NH₂OH) | Isoxazole-CH=N-OH |

| Alcohols | Reducing agents (e.g., NaBH₄) | Isoxazole-CH₂OH |

| Carboxylic Acids | Oxidizing agents (e.g., KMnO₄) | Isoxazole-COOH |

Potential as an Intermediate in Materials Science Applications

The unique electronic and structural properties of isoxazole derivatives have led to their investigation in the field of materials science. chemimpex.com While specific studies on this compound in this context are not widely reported, the inherent characteristics of its components suggest potential applications.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a critical component of DSSCs, responsible for light absorption and electron injection. youtube.comyoutube.com The design of these dyes often involves a donor-π-acceptor (D-π-A) architecture. The isoxazole ring can act as a π-linker or part of the acceptor unit in such systems. The aldehyde group of the title compound could be used to anchor the molecule to a semiconductor surface like TiO₂ or to further elaborate the chromophore structure. sapub.orgresearchgate.netmdpi.com

Liquid Crystals: The rigid, anisotropic structure of the isoxazole ring makes it a suitable core for the design of liquid crystalline materials. tandfonline.comresearchgate.net The introduction of long alkyl or alkoxy chains, often facilitated through modification of functional groups like aldehydes, can induce mesophase behavior. The polarity and dipole moment of the isoxazole ring can contribute to the formation of stable liquid crystal phases. beilstein-journals.orgufrgs.br The fluoroethoxy group may also influence the mesomorphic properties.

Supramolecular Chemistry Involving Isoxazole Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The isoxazole ring possesses a significant dipole moment, which can direct the self-assembly of molecules into well-defined supramolecular structures. oup.comoup.com These interactions can lead to the formation of fascinating architectures such as helical assemblies.

The aldehyde group of this compound can be transformed into other functional groups that can participate in specific non-covalent interactions, such as hydrogen bonding or metal coordination. This allows for the design of isoxazole-containing molecules that can self-assemble into complex and functional supramolecular systems. The study of such systems is crucial for the development of new materials with tunable properties.

Challenges and Prospective Research Directions

Methodological Challenges in Fluorinated Isoxazole (B147169) Synthesis

The introduction of fluorine into the isoxazole core is a significant hurdle in synthetic chemistry. academie-sciences.frolemiss.edu Key challenges include achieving high specificity, controlling reaction conditions, and maximizing yields.

Fluorination Specificity : Direct fluorination of the isoxazole ring often requires potent and selective fluorinating agents. Reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are commonly used. academie-sciences.frresearchgate.net However, achieving regioselectivity, particularly at the C4 position, can be difficult and may result in the formation of undesired isomers or byproducts. academie-sciences.frresearchgate.net For instance, the direct fluorination of 3,5-disubstituted isoxazoles has been reported, but yields can be moderate and dependent on the substrate. academie-sciences.fr

Reaction Conditions : The synthesis of fluorinated isoxazoles can involve harsh reaction conditions, which may not be compatible with sensitive functional groups. olemiss.edu Overcoming this requires the development of milder and more efficient catalytic systems. Gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes represents a step in this direction, though it relies on an expensive catalyst. olemiss.eduorganic-chemistry.org

Yields : Obtaining high yields is a persistent challenge. Limited synthetic routes and the inherent difficulty of fluorination reactions contribute to this issue. olemiss.edu For example, a one-pot cascade fluorination-cyclization from simple diketone substrates has been developed to improve yields, significantly shortening reaction times through microwave irradiation.

A novel approach to creating 4-fluorinated isoxazoles involves the direct fluorination of isoxazoles functionalized with an acetal group at the C-5 position, using NFSI to achieve yields up to 75%. academie-sciences.fr Another innovative method is the ring-opening fluorination of isoxazoles using Selectfluor, which leads to the formation of tertiary fluorinated carbonyl compounds, demonstrating the potential for creating diverse fluorinated molecules from an isoxazole template. nih.govacs.orgorganic-chemistry.orgresearchgate.net

Development of Stereoselective and Regioselective Synthesis Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and regioselective methods for synthesizing complex molecules like fluorinated isoxazoles is of paramount importance.

Controlling regioselectivity is a significant challenge, particularly in [3+2] cycloaddition reactions, a common method for forming the isoxazole ring. nih.gov The reaction between a nitrile oxide and an alkene can lead to different regioisomers, and directing the reaction to the desired outcome is a key area of research. nih.govnih.gov

Recent progress includes the development of asymmetric synthesis methods for functionalized 2-isoxazolines, which are precursors to isoxazoles. nih.govacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the final product. nih.gov For example, a new method for the asymmetric synthesis of 3,5-disubstituted isoxazolines has been developed, which can be scaled up for larger synthesis campaigns. acs.org

| Catalyst/Method | Outcome | Reference |

| Chiral Lewis acids | Enantiomerically enriched isoxazolines | nih.gov |

| Chiral ligand-metal complexes | Catalytic asymmetric synthesis of isoxazolines | nih.gov |

| NBS-mediated oxidation | Asymmetric synthesis of functionalized 2-isoxazolines | nih.govacs.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The isoxazole ring, particularly when functionalized with fluorine, exhibits unique reactivity that can be exploited for novel chemical transformations. The weak N-O bond is a key feature, allowing for ring-cleavage reactions under certain conditions to yield various difunctionalized compounds. benthamdirect.comresearchgate.net

One of the most innovative recent discoveries is the ring-opening fluorination of isoxazoles. nih.govacs.orgorganic-chemistry.orgresearchgate.net This reaction, typically employing an electrophilic fluorinating agent like Selectfluor, cleaves the isoxazole ring to produce α-fluorocyanoketones. nih.govorganic-chemistry.org This transformation opens up new synthetic pathways to a variety of fluorinated compounds that would be difficult to access through other means. nih.gov

Further research into the reactivity of the aldehyde group at the C5 position of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde could lead to the discovery of new synthetic methodologies. The aldehyde can serve as a handle for a wide range of chemical modifications, allowing for the construction of more complex molecular architectures.

Implementation of Flow Chemistry and Automated Synthesis for Scalability

For fluorinated isoxazoles to find widespread application, particularly in pharmaceuticals, their synthesis must be scalable, efficient, and safe. Flow chemistry and automated synthesis are key technologies for achieving these goals.

Flow chemistry offers several advantages over traditional batch processing, including improved heat transfer, better control over reaction parameters, and enhanced safety, which is particularly important when dealing with potentially exothermic or hazardous reactions. researchgate.netacs.org The synthesis of isoxazoles has been successfully adapted to flow processes. researchgate.netacs.org For example, a three-step flow process involving oximation, chlorination, and cycloaddition has been developed for the synthesis of trisubstituted isoxazoles. researchgate.net Another study demonstrated the flow synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent as an environmentally friendly reaction medium, achieving high yields in short reaction times. acs.org

Automated synthesis platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and rapid library synthesis for drug discovery. researchgate.netnih.gov These systems can be integrated with flow reactors to create fully automated processes for the production of complex molecules like this compound. researchgate.netnih.govscribd.com

| Technology | Advantages | Application in Isoxazole Synthesis |

| Flow Chemistry | Enhanced control, efficiency, safety, scalability | Synthesis of trisubstituted and 3,5-disubstituted isoxazoles. researchgate.netacs.org |

| Automated Synthesis | High-throughput screening, rapid library synthesis | Automated formation of N-heterocycles from aldehydes. researchgate.net |

Future Research Opportunities in Advanced Organic Chemistry

The field of fluorinated isoxazoles is ripe with opportunities for future research that could have a significant impact on advanced organic chemistry and medicinal chemistry. nih.govsemanticscholar.orgresearchgate.net

Development of Novel Catalytic Systems : There is a continuing need for more efficient, selective, and sustainable catalysts for both the construction of the isoxazole ring and the introduction of fluorine. semanticscholar.orgresearchgate.net This includes the exploration of earth-abundant metal catalysts and organocatalysts.

Exploration of New Biological Activities : As synthetic methods improve, a wider variety of fluorinated isoxazole derivatives can be synthesized and screened for biological activity. nih.govsemanticscholar.orgresearchgate.net This could lead to the discovery of new drugs for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govsemanticscholar.orgresearchgate.nettandfonline.com

Sustainable Synthesis : Developing greener and more sustainable synthetic routes is a major goal in modern chemistry. nih.govsemanticscholar.org This includes the use of environmentally benign solvents, reducing waste, and developing catalytic reactions that minimize the use of stoichiometric reagents.

Applications in Materials Science : The unique electronic properties of fluorinated heterocycles suggest that they may have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent sensors. lifechemicals.com

The continued exploration of the synthesis and reactivity of compounds like this compound will undoubtedly contribute to the advancement of organic chemistry and the development of new technologies and therapeutics. tandfonline.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde, and what critical parameters influence reaction yield?

- Answer : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with fluoroethoxy-substituted aldehyde precursors. For example, oxime intermediates formed under alkaline conditions (pH 9–10) can undergo cyclization with activated acetylene equivalents. Key parameters include reaction temperature (60–80°C), stoichiometric ratios (1.2:1 molar ratio of hydroxylamine to aldehyde), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. This approach is analogous to methods used for structurally similar isoxazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, use deuterated DMSO or CDCl₃ to resolve signals for the aldehyde proton (~9.8 ppm) and fluoroethoxy group (δ 4.6–4.8 ppm). Cross-reference data with computational predictions (DFT) and authoritative databases like NIST Chemistry WebBook to validate assignments. Infrared (IR) spectroscopy can confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) .

Q. What storage conditions are recommended for this compound to prevent degradation?

- Answer : Store the compound under inert atmosphere (argon) at –20°C in amber vials to minimize light and moisture exposure. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised. Decomposition products, such as carboxylic acid derivatives from aldehyde oxidation, can be identified using LC-MS/MS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Answer : Discrepancies may arise from solvent polarity, concentration, or impurities. Standardize conditions (e.g., DMSO-d₆ at 25°C) and compare with DFT-based NMR chemical shift calculations. Validate molecular integrity via HRMS and consult NIST benchmark data. Conflicting melting points require differential scanning calorimetry (DSC) to assess crystallinity and purity .

Q. What mechanistic insights explain the regioselectivity of isoxazole ring formation during synthesis?

- Answer : Regioselectivity is governed by electronic and steric effects. The electron-withdrawing fluoroethoxy group at position 3 directs nucleophilic attack to the less hindered carbon (position 5). Computational studies (e.g., DFT transition-state analysis) and experimental substituent variation (e.g., methoxy analogs) confirm lower activation barriers for the observed regiochemistry. Kinetic isotope effects further elucidate pathways .

Q. How can computational modeling optimize the design of derivatives for target biological activity?

- Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities toward target enzymes (e.g., kinases). Focus on modifying the fluoroethoxy chain length or introducing electron-donating/withdrawing groups at position 5. Validate predictions with in vitro assays, such as enzyme inhibition studies, and correlate results with Hammett σ constants .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Answer : Perform systematic solubility tests in standardized solvents (e.g., water, DMSO, ethanol, hexane) at controlled temperatures (25°C). Use UV-Vis spectroscopy to quantify saturation concentrations. Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) and correlate with solubility profiles .

Experimental Design Considerations

Q. What strategies improve the scalability of this compound synthesis while maintaining yield?

- Answer : Optimize batch reactor conditions (e.g., continuous-flow systems for oxime formation) to enhance heat/mass transfer. Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective purification. Monitor reaction progress in real-time using in-situ FTIR to detect intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.